
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is an organic compound that features both fluorinated benzyl and trifluoromethoxy propyl groups. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves multiple steps, starting with the preparation of the fluorinated benzyl and trifluoromethoxy propyl precursors. One common method involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with 3-trifluoromethoxy propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzaldehydes, while reduction can produce fluorinated benzylamines.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzyl chloride: A precursor used in the synthesis of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine.
3-Trifluoromethoxy propylamine: Another precursor involved in the synthesis.
Fluorinated benzylamines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the combination of fluorinated benzyl and trifluoromethoxy propyl groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances the compound’s stability, reactivity, and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13F4NO |
|---|---|
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13F4NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |
InChI-Schlüssel |
ZDTBIRUZLAZGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCOC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)
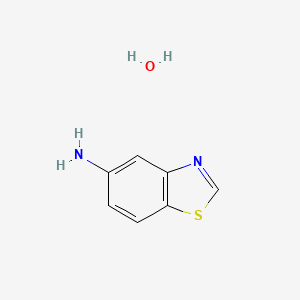

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
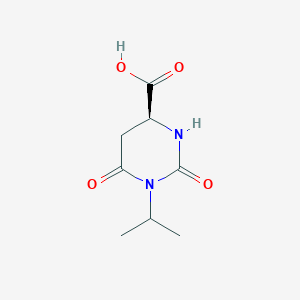
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
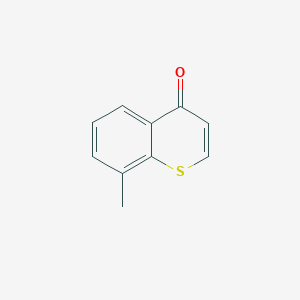

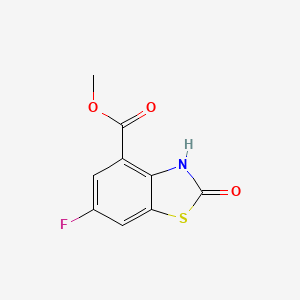


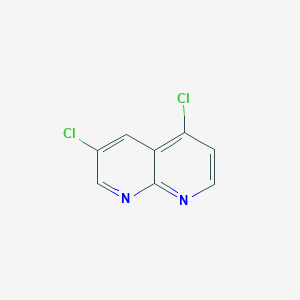
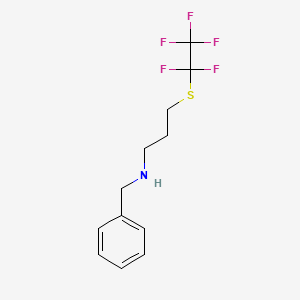
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
